molecular formula C10H21N3O2 B1432519 Methyl 2-{[2-(4-methylpiperazin-1-yl)ethyl]amino}acetate CAS No. 1553196-16-9

Methyl 2-{[2-(4-methylpiperazin-1-yl)ethyl]amino}acetate

Cat. No. B1432519
M. Wt: 215.29 g/mol
InChI Key: HOIJEFUAGLMIGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 2-{[2-(4-methylpiperazin-1-yl)ethyl]amino}acetate” is a chemical compound with the molecular formula C10H21N3O2 . It has a molecular weight of 215.29 .


Molecular Structure Analysis

The molecular structure of “Methyl 2-{[2-(4-methylpiperazin-1-yl)ethyl]amino}acetate” consists of a methylpiperazine ring attached to an ethylaminoacetate group . The compound has a molecular formula of C10H21N3O2 .


Physical And Chemical Properties Analysis

“Methyl 2-{[2-(4-methylpiperazin-1-yl)ethyl]amino}acetate” has a molecular weight of 215.29 . Other physical and chemical properties such as boiling point and storage conditions are not specified .

Scientific Research Applications

Neuroprotective and Memory Enhancing Effects

Research has shown that derivatives of Methyl 2-{[2-(4-methylpiperazin-1-yl)ethyl]amino}acetate, particularly those with modifications in the piperazine ring, have been studied for their potential neuroprotective and memory-enhancing effects. A study by Zhang Hong-ying (2012) explored the effects of certain acetic ether derivatives on learning and memory reconstruction dysfunction in mice. The compounds demonstrated significant improvement in memory and learning capabilities, indicating potential therapeutic applications for cognitive disorders (Zhang Hong-ying, 2012).

Anticonvulsant Properties

Another area of interest is the exploration of anticonvulsant properties associated with compounds structurally related to Methyl 2-{[2-(4-methylpiperazin-1-yl)ethyl]amino}acetate. Skolnick et al. (1989) investigated 1-aminocyclopropanecarboxylates, closely related to the chemical structure , for their potential in blocking convulsions induced by N-methyl-D-aspartate. The findings suggested potential application in treating neuropathologies linked to excessive activation of N-methyl-D-aspartate receptor-coupled cation channels, indicative of a broader therapeutic potential for similar compounds (Skolnick et al., 1989).

Central Nervous System Activity

Compounds with a similar structure have also been explored for their effects on the central nervous system, including antinociceptive and serotoninergic activities. Szacon et al. (2015) designed a series of N-substituted derivatives of 1-arylimidazolidyn-2-ylideneurea, showing significant central nervous system activity, including antinociceptive effects. This suggests the potential of Methyl 2-{[2-(4-methylpiperazin-1-yl)ethyl]amino}acetate derivatives in developing new therapeutic agents for pain management (Szacon et al., 2015).

Serotonin Receptor Agonism

The pharmacological profile of compounds related to Methyl 2-{[2-(4-methylpiperazin-1-yl)ethyl]amino}acetate includes serotonin receptor agonism, which can be relevant in treating various psychiatric and neurological disorders. Kimura et al. (2004) studied YM348, a compound showing high affinity for 5-HT(2C) receptors, demonstrating potential for therapeutic applications in psychiatric disorders by inducing penile erections and hypolocomotion in rats, mediated through 5-HT(2C) receptor agonism (Kimura et al., 2004).

properties

IUPAC Name

methyl 2-[2-(4-methylpiperazin-1-yl)ethylamino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N3O2/c1-12-5-7-13(8-6-12)4-3-11-9-10(14)15-2/h11H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOIJEFUAGLMIGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCNCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-{[2-(4-methylpiperazin-1-yl)ethyl]amino}acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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